N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Description
- The ethoxy intermediate is further reacted with 3-methoxypropan-1-amine to introduce the amine group.
- Conditions: Temperature around 60-70°C, using a solvent such as ethanol.
Step 4: Formation of Final Compound
- The final step involves reacting the intermediate with oxalic acid to form the desired compound.
- Conditions: Temperature around 40-50°C, using a solvent such as water or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.
Properties
IUPAC Name |
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.C2H2O4/c1-4-16(2)17-8-5-6-9-18(17)22-15-14-21-13-11-19-10-7-12-20-3;3-1(4)2(5)6/h5-6,8-9,16,19H,4,7,10-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUIDXBPWGVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
-
Step 1: Preparation of Phenoxy Intermediate
- React 2-butan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
- Conditions: Temperature around 50-60°C, using a base such as sodium hydroxide.
-
Step 2: Formation of Ethoxy Chain
- The phenoxy intermediate is then reacted with ethylene oxide to introduce the ethoxy chain.
- Conditions: Temperature around 70-80°C, using a catalyst such as potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature around 50-60°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous conditions, temperature around 0-25°C.
Substitution: Alkyl halides, acyl chlorides; conditionsbasic medium, temperature around 30-40°C.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-dimethylethanamine
- **2-[2-(2-butan-2-ylphenoxy)ethoxy]ethylamine
- **3-methoxypropan-1-amine
Uniqueness
N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
